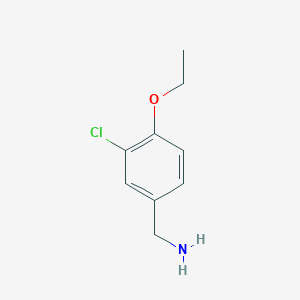

(3-Chloro-4-ethoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-ethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKPNTVWIUIXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Ethoxyphenyl Methanamine and Analogues

Strategies for the Construction of the (3-Chloro-4-ethoxyphenyl)methanamine Core

The assembly of the (3-chloro-4-ethoxyphenyl)methyl moiety relies on a series of well-established organic reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. Key transformations include the formation of the benzylic amine, the introduction of the ether linkage, and the regioselective chlorination of the aromatic ring.

Reductive amination is a widely used and highly effective method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of this compound synthesis, this pathway represents the final key step, converting the corresponding aldehyde, 3-chloro-4-ethoxybenzaldehyde, into the target primary amine. The reaction proceeds in two stages: the initial formation of an imine intermediate through the reaction of the aldehyde with an ammonia (B1221849) source, followed by the reduction of the imine to the amine.

A variety of reducing agents and reaction conditions can be employed for this transformation, allowing for optimization based on substrate tolerance and desired yield. purdue.edu The selection of the reagent is critical to ensure high chemoselectivity, reducing the imine in preference to the aldehyde starting material. organic-chemistry.org

Table 1: Selected Reagents for Reductive Amination

| Reagent System | Description |

|---|---|

| H₂/Catalyst | Catalytic hydrogenation using catalysts such as Palladium, Platinum, or Nickel. |

| NaBH₄/NaBH₃CN | Sodium borohydride (B1222165) or the less reactive sodium cyanoborohydride are common hydride reagents. |

| InCl₃/Et₃SiH/MeOH | An indium-catalyzed system using a silane (B1218182) as the hydride source, known for high chemoselectivity. organic-chemistry.org |

This method is advantageous due to its directness and the general availability of the precursor aldehyde. chemimpex.com

The introduction of the 4-ethoxy group is typically achieved via nucleophilic substitution, most commonly through a Williamson ether synthesis. This approach involves the reaction of a nucleophilic ethoxide source with a suitable electrophilic aromatic precursor. A common precursor for this reaction is a phenol (B47542) derivative, such as 3-chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group is first deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion. This phenoxide then displaces a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether linkage.

Alternatively, the ethoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org In this mechanism, a potent nucleophile like sodium ethoxide can displace a leaving group, such as a halide (e.g., fluoride (B91410) or chloride), from an activated aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Achieving the correct regiochemistry during the chlorination of the aromatic ring is a critical challenge in the synthesis of this compound. The ethoxy group at position 4 is an activating, ortho-, para-directing group. wikipedia.org Therefore, direct chlorination of a 4-ethoxyphenyl precursor would preferentially yield the 2-chloro or 2,6-dichloro isomers. To achieve the desired 3-chloro substitution pattern, the synthesis must employ precursors with directing groups that favor chlorination at the desired position or utilize advanced catalytic methods.

One strategy involves using a starting material that already contains the chlorine atom in the correct position. However, if chlorination is necessary during the synthesis, specific reagents and conditions are required. For example, using sulfuryl chloride (SO₂Cl₂) in a suitable solvent can provide a means for controlled chlorination. google.com Modern synthetic methods have also introduced highly regioselective techniques, such as palladium-catalyzed C-H functionalization, which can direct chlorination to a specific site on an aromatic ring with high precision, offering an advantage over traditional electrophilic aromatic substitution methods. chemrxiv.org

The synthesis of this compound or its immediate precursors is often accomplished through multi-step sequences that build the molecule from simpler, more readily available starting materials. google.com These sequences combine several of the aforementioned strategies into a cohesive pathway.

For instance, a synthetic route could begin with a compound like 2-chloro-5-bromobenzoic acid. google.comgoogle.com A typical sequence might involve:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride. google.com

Friedel-Crafts Acylation: The acyl chloride reacts with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid catalyst to form a ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone. google.com

Reduction of the Ketone: The ketone is reduced to a methylene (B1212753) group (-CH₂-), for instance using a Wolff-Kishner or Clemmensen reduction, to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com

Formylation: A formyl group (-CHO) is introduced to the aromatic ring, often through lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), to produce 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. google.com

Reductive Amination: The final aldehyde is converted to the target methanamine derivative as described previously.

Such multi-step syntheses provide a versatile platform for creating a variety of analogues by modifying the starting materials or the reagents used in the intermediate steps. mdpi.com

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate precursors is fundamental to a successful synthetic campaign. The ideal starting material is readily available, cost-effective, and allows for the efficient and selective introduction of the required functional groups.

Table 2: Properties of 3-Chloro-4-ethoxybenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 99585-10-1 glpbio.com |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Solid |

| Role | Key intermediate for reductive amination. chemimpex.com |

Roles of Related Aryl Amines as Precursors (e.g., (4-methoxyphenyl)methanamine and its chlorination)

The synthesis of this compound often begins with precursors that already contain the core phenylmethanamine structure. A common strategy involves the modification of a more readily available analogue, such as (4-methoxyphenyl)methanamine or its ethoxy counterpart, (4-ethoxyphenyl)methanamine. The key transformation in this pathway is the regioselective introduction of a chlorine atom onto the aromatic ring.

The chlorination of electron-rich aromatic compounds like anisoles and anilines is a well-established transformation. nih.govrsc.org The methoxy (B1213986) or ethoxy group at the 4-position is a strong ortho-, para-directing group due to its electron-donating nature. Since the para-position is already occupied, electrophilic substitution is directed to the ortho positions (positions 3 and 5). The challenge lies in achieving selective monochlorination at the 3-position without significant formation of the 3,5-dichloro byproduct.

Various chlorinating agents and conditions can be employed to control this regioselectivity. For instance, studies on substituted phenols and anisoles have shown that chlorination using N-chlorodialkylamines in trifluoroacetic acid at room temperature can proceed efficiently and with high selectivity for the 4-position in monosubstituted rings. rsc.org For a 4-substituted anisole, this principle directs the chlorination to the ortho position. The choice of reagent and solvent system is critical to modulate the reactivity of the electrophile and prevent over-chlorination. For example, using copper(II) chloride (CuCl₂) in an ionic liquid has been shown to achieve high regioselectivity for the para-substitution of unprotected anilines, suggesting that metal halides can offer a high degree of control in halogenation reactions. nih.gov

The general synthetic sequence can be envisioned as:

Starting Material: (4-ethoxyphenyl)methanamine.

Chlorination: Introduction of a chlorine atom at the 3-position using a suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or Cl₂) under controlled conditions to favor mono-chlorination.

Product: this compound.

This precursor-based approach is advantageous as it leverages commercially available starting materials and focuses the synthetic effort on a key, albeit challenging, regioselective halogenation step.

Optimization of Reaction Conditions and Yield

Catalytic Systems in Amination and Coupling Reactions

The formation of the aryl-amine bond is a cornerstone of many synthetic routes. Modern organic synthesis relies on powerful transition-metal-catalyzed cross-coupling reactions for this purpose. These reactions, such as the Buchwald-Hartwig amination and Ullmann coupling, are indispensable for constructing C-N bonds. organic-chemistry.orgrsc.org

Palladium-based Catalysts: Palladium complexes are among the most effective and widely used catalysts for aryl amination. mit.eduresearchgate.net These systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The ligand's electronic and steric properties are crucial for catalyst stability and activity. For instance, bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos and the specially designed GPhos have enabled C-N coupling reactions to proceed with high efficiency, even at room temperature. mit.edu

Copper-based Catalysts: Copper-catalyzed C-N coupling, often referred to as the Ullmann reaction, provides a valuable alternative to palladium systems. organic-chemistry.org While traditional Ullmann conditions required harsh temperatures, modern protocols utilize copper(I) salts (e.g., CuI) with various ligands, such as prolinamide, to facilitate the coupling of aryl halides with amines under milder conditions, sometimes even in aqueous media. organic-chemistry.orgorganic-chemistry.org

Nickel and Rhodium Catalysts: Earth-abundant and less expensive metals like nickel are gaining prominence in C-N coupling reactions. nih.govacs.org Ni(II)-bipyridine complexes, for example, can catalyze the amination of aryl chlorides under light excitation. organic-chemistry.org Rhodium-based catalysts, often employing N-heterocyclic carbene (NHC) ligands, have also been shown to be effective for the N-arylation of amines with aryl halides, displaying a broad substrate scope and high functional group tolerance. organic-chemistry.orgorganic-chemistry.org

The choice of catalyst is dictated by the specific substrates (e.g., aryl chloride vs. bromide), the amine coupling partner, and the desired reaction conditions.

| Metal Center | Common Precursors | Typical Ligands | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., GPhos, BrettPhos) | High efficiency, broad scope, mild conditions | mit.edu |

| Copper (Cu) | CuI, Cu Powder | Prolinamide, N,N'-diaryl diamines | Cost-effective, useful for specific substrates | organic-chemistry.org |

| Nickel (Ni) | Ni(II) complexes | Bipyridine, BINAP | Uses earth-abundant metal, photocatalytic options | organic-chemistry.orgnih.govacs.org |

| Rhodium (Rh) | Rh complexes | N-Heterocyclic Carbenes (NHCs) | High functional group tolerance | organic-chemistry.org |

Solvent Effects and Temperature Control in Synthetic Protocols

Solvent selection and temperature are critical parameters that can profoundly impact reaction rate, yield, and even selectivity. mit.eduacs.org

Solvent Effects: The solvent's polarity, coordinating ability, and boiling point must be carefully considered. In palladium-catalyzed aminations, aprotic polar solvents like dioxane, toluene, or dimethoxyethane (DME) are commonly used. mit.edunih.gov The solvent can influence the solubility of reactants and catalysts, as well as stabilize catalytic intermediates. In some cases, solvent choice can be critical for achieving the desired outcome; for example, using ether solvents has been shown to lead to higher yields in certain aniline (B41778) syntheses by stabilizing key intermediates. nih.govbeilstein-journals.org In contrast, protic solvents like methanol (B129727) can react with certain reagents or intermediates, as seen in the reaction of benzylamines with CO₂, where the solvent participates to form methylcarbonate (B8334205) byproducts. mdpi.com

Temperature Control: Reaction temperature directly affects the reaction kinetics. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products. mit.edu The development of highly active catalysts, such as those based on GPhos ligands, has enabled many C-N coupling reactions to be performed at room temperature, which is advantageous for substrates with sensitive functional groups. mit.edu For other systems, heating, sometimes with microwave irradiation, is necessary to drive the reaction to completion. rsc.org Precise temperature control is essential for maximizing yield and minimizing impurities.

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: As discussed in section 2.2.2, controlling the position of substitution on the aromatic ring is paramount. In the synthesis of this compound from a 4-ethoxyphenyl precursor, the goal is to achieve selective chlorination at the C-3 position. This is a challenge of electrophilic aromatic substitution, where the outcome is governed by the directing effects of existing substituents and the nature of the electrophile. The use of specific reagents and catalysts, potentially involving non-covalent interactions to guide the reagent to a specific site, is a key strategy. nih.govresearchgate.net For instance, enzymatic halogenation processes achieve remarkable regioselectivity by precisely orienting the substrate within the enzyme's active site, a principle that inspires the design of synthetic catalysts. nih.gov

Stereoselectivity: If the target molecule is chiral, controlling the stereochemistry becomes a critical objective. The methanamine carbon in the target compound is not a stereocenter, but for many analogues, it is. The synthesis of chiral amines is a significant area of research, with methods like asymmetric hydrogenation of imines being a primary approach. acs.orgnih.gov This is typically achieved using transition metal catalysts (e.g., Iridium or Rhodium) complexed with chiral ligands (e.g., f-Binaphane). nih.gov Biocatalytic methods, using engineered enzymes like transaminases, also offer excellent stereoselectivity for producing chiral amines under mild conditions. nih.govrochester.edu These methods provide access to enantiomerically pure amines, which are crucial building blocks for pharmaceuticals. acs.orgnih.gov

| Selectivity Type | Synthetic Challenge | Controlling Factors & Methods | Reference |

|---|---|---|---|

| Regioselectivity | Selective chlorination at the C-3 position of a 4-ethoxyphenyl group. | Choice of chlorinating agent (e.g., N-chloroamines), solvent (e.g., trifluoroacetic acid), metal-mediated halogenation (e.g., CuCl₂). | nih.govrsc.org |

| Stereoselectivity | Synthesis of a single enantiomer of a chiral amine analogue. | Asymmetric catalysis (e.g., Ir/f-Binaphane for hydrogenation), biocatalysis (e.g., engineered transaminases). | acs.orgnih.govnih.gov |

Chemical Reactivity and Derivatization of 3 Chloro 4 Ethoxyphenyl Methanamine

Amination Reactions of the Primary Amine Moiety

The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity in (3-chloro-4-ethoxyphenyl)methanamine, behaving as a potent nucleophile. This allows it to readily participate in a variety of amination reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The nucleophilic primary amine can react with various electrophilic partners to yield a range of important derivatives.

Amides: Acylation of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) produces the corresponding N-benzyl amides. For instance, reaction with an activated carboxylic acid, such as 3,5-diiodosalicylic acid in the presence of phosphorus trichloride, would yield a complex salicylanilide-type structure. This type of amide bond formation is a fundamental transformation in organic synthesis. nih.gov

Ureas and Thioureas: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These reactions are typically high-yielding addition reactions. The synthesis of thiourea (B124793) derivatives, for example, can be accomplished by reacting an amine with a benzoyl isothiocyanate, which is formed in situ from the corresponding benzoyl chloride and a thiocyanate (B1210189) salt. nih.gov This methodology is applicable to a wide range of amines for producing diverse urea (B33335) and thiourea libraries. organic-chemistry.orgimperial.ac.uk

Table 1: Representative Reactions of the Primary Amine Moiety

| Derivative | Reactant | General Reaction |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | R-NH₂ + R'-COCl → R-NH-COR' + HCl |

| Urea | Isocyanate (R'-NCO) | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and may require acidic or basic catalysis.

This reaction is a cornerstone of organic chemistry, used to install protecting groups or to form intermediates for further synthesis, such as the hydrophosphonylation of N-benzyl imines to generate α-amino phosphonic acids. organic-chemistry.org

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with three groups—chloro, ethoxy, and aminomethyl—each influencing its reactivity toward substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. google.com The outcome of such reactions on a polysubstituted ring is determined by the cumulative electronic and steric effects of the existing substituents.

The directing effects of the substituents on the this compound ring are as follows:

-OCH₂CH₃ (Ethoxy): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance.

-CH₂NH₂ (Aminomethyl): This benzylic amine is generally considered an activating group and an ortho, para-director.

The positions ortho and para to the powerful activating ethoxy group are C5 and C2, respectively. The chloro group is at C3, and the aminomethyl group is at C1 (relative to the ethoxy group at C4). The most likely positions for electrophilic attack are C2 and C5, which are ortho to the strongly activating ethoxy group. Steric hindrance from the adjacent aminomethyl group might slightly disfavor substitution at C5. Therefore, substitution at the C2 position is highly probable.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₂CH₃ | 4 | Activating (Resonance) | Ortho, Para |

| -Cl | 3 | Deactivating (Inductive) | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. sigmaaldrich.comchemimpex.com

While the electron-rich phenyl ring of this compound is not susceptible to nucleophilic aromatic substitution (SNAr), its primary amine group can act as a nucleophile. It can attack electron-deficient (activated) aromatic or heteroaromatic rings, displacing a suitable leaving group like a halide.

For an SNAr reaction to proceed, the target aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. vanderbilt.edunih.gov For example, this compound could react with 2,4-dinitrochlorobenzene, where the amine displaces the chloride to form a new C-N bond. This type of reaction is crucial for synthesizing complex diarylamines and other derivatives.

Functional Group Transformations and Modifications

Beyond reactions at the primary amine and the aromatic ring, other functional groups within the molecule can be chemically altered.

Oxidation of the Aminomethyl Group: The primary benzylic amine can be oxidized to other functional groups. Depending on the reagent and reaction conditions, it can be converted into an aldehyde (3-chloro-4-ethoxybenzaldehyde) or further oxidized to the corresponding benzoic acid. vanderbilt.edu

Cleavage of the Ether Linkage (O-Dealkylation): The ethyl ether linkage can be cleaved to reveal a phenol (B47542). This O-dealkylation is often achieved using strong acids like HBr or Lewis acids such as BBr₃. Enzymatic methods using cytochrome P450 enzymes have also been studied for the O-dealkylation of related alkoxy-substituted compounds.

Hydrogenolysis of the Benzylamine (B48309): The C-N bond of the benzylamine can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). This reaction, often used in deprotection strategies, would lead to the formation of 3-chloro-4-ethoxytoluene. organic-chemistry.org

These transformations highlight the versatility of this compound as a scaffold for creating a wide array of more complex molecules for various applications in chemical research.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-diiodosalicylic acid |

| Phosphorus trichloride |

| Isocyanate |

| Isothiocyanate |

| Benzoyl isothiocyanate |

| Aldehyde |

| Ketone |

| α-amino phosphonic acid |

| 2,4-dinitrochlorobenzene |

| 3-chloro-4-ethoxybenzaldehyde |

| Benzoic acid |

Alkylation and Acylation of the Amine Nitrogen

The primary amine functionality of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

N-Alkylation: The nitrogen atom of the methanamine moiety can readily undergo nucleophilic substitution with various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. Common alkylating agents include alkyl halides (chlorides, bromides, and iodides) and alkyl sulfonates. The reaction conditions can be tailored to favor mono- or di-alkylation. For instance, using a stoichiometric amount of the alkylating agent and the amine may lead to the mono-alkylated product, while an excess of the alkylating agent can drive the reaction towards the di-alkylated product. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

N-Acylation: The amine group can also be readily acylated using a variety of acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amides. libretexts.orgreddit.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. Acylation is a robust and high-yielding reaction that introduces a carbonyl group adjacent to the nitrogen, which can significantly alter the electronic and steric properties of the molecule. This transformation is widely used in the synthesis of pharmaceuticals and other biologically active compounds.

| Reaction Type | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I, C2H5Br) | Secondary or Tertiary Amine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF), Room Temperature to Reflux |

| N-Acylation | Acyl Chloride (e.g., CH3COCl, PhCOCl) | Amide | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF), 0 °C to Room Temperature |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For halogenated derivatives of this compound, these reactions offer a versatile platform for further molecular diversification.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.orgharvard.edu In the context of derivatives of this compound, the chloro-substituent on the aromatic ring can potentially participate in Suzuki coupling reactions with various boronic acids or their esters. This would lead to the formation of a new carbon-carbon bond at the C3 position of the phenyl ring. The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve efficient coupling. The presence of the ethoxy and methanamine groups on the ring can also influence the reactivity through electronic and steric effects. A related compound, 3-Chloro-4-ethoxyphenyl-boronic Acid, is commercially available, indicating the utility of this scaffold in Suzuki couplings. tcichemicals.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound itself can act as the amine component in a Buchwald-Hartwig reaction with various aryl or heteroaryl halides. This would result in the formation of a secondary amine where the nitrogen atom is bonded to both the (3-chloro-4-ethoxyphenyl)methyl group and the aryl/heteroaryl group from the halide. Conversely, if the aromatic ring of a derivative of this compound were further halogenated (e.g., with bromine or iodine), this derivative could then act as the aryl halide component, coupling with a variety of primary or secondary amines. nih.govresearchgate.net

| Reaction | Coupling Partners | Potential Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | 3-Chloro-4-ethoxyphenyl derivative (as halide) + Arylboronic acid | 3-Aryl-4-ethoxyphenyl derivative | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K2CO3, Cs2CO3) |

| Buchwald-Hartwig Amination | This compound + Aryl halide | N-Aryl-(3-chloro-4-ethoxyphenyl)methanamine | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., BINAP, DavePhos) and a base (e.g., NaOt-Bu, K3PO4) |

Synthesis of Complex Heterocyclic Systems Incorporating the (3-Chloro-4-ethoxyphenyl)methyl Moiety

The (3-Chloro-4-ethoxyphenyl)methyl group can be incorporated into various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Integration into Quinoline (B57606) Scaffolds

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. The (3-Chloro-4-ethoxyphenyl)methyl moiety can be integrated into the quinoline framework through several synthetic strategies. One notable method is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.netnih.goviipseries.org In a plausible synthetic route, an aniline derivative bearing the (3-chloro-4-ethoxyphenyl)methyl group on the nitrogen or the aromatic ring could be reacted with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis or Brønsted acid catalyst to construct the quinoline ring system. For instance, N-((3-chloro-4-ethoxyphenyl)methyl)aniline could react with an α,β-unsaturated carbonyl compound to yield a quinolinium salt, which upon oxidation would afford the corresponding substituted quinoline. Another approach involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene carbonyl group, known as the Friedländer synthesis. nih.govrsc.orgmdpi.com

Incorporation into Pyrimidine-4-carboxamide (B1289416) Structures

Pyrimidine-4-carboxamides are another important class of heterocyclic compounds with a wide range of biological activities. The incorporation of the (3-Chloro-4-ethoxyphenyl)methyl moiety into these structures can be achieved through various synthetic routes. One common approach involves the reaction of a pyrimidine-4-carboxylic acid or its activated derivative (e.g., acyl chloride) with this compound. This would result in the formation of an amide bond, linking the (3-chloro-4-ethoxyphenyl)methyl group to the C4 position of the pyrimidine (B1678525) ring via a carboxamide linkage. googleapis.com

Alternatively, multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex pyrimidine derivatives. nih.govresearchgate.net A plausible MCR could involve the reaction of an amidine, a β-dicarbonyl compound, and an aldehyde derived from or containing the (3-chloro-4-ethoxyphenyl)methyl group. This would allow for the direct construction of the pyrimidine ring with the desired substituent in a single step. The versatility of these synthetic methods allows for the creation of a diverse library of pyrimidine-4-carboxamide derivatives incorporating the (3-chloro-4-ethoxyphenyl)methyl moiety for further biological evaluation. nih.govnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This data allows for the precise determination of molecular structure, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For (3-Chloro-4-ethoxyphenyl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the benzylic protons of the aminomethyl group, and the aliphatic protons of the ethoxy group.

The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the aminomethyl group, the proton between the chloro and ethoxy groups, and the proton ortho to the chloro group would each have unique chemical shifts. The benzylic protons (-CH₂NH₂) would typically appear as a singlet, or if coupled to the amine protons, a triplet. The ethoxy group would be characterized by a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.4 | Multiplet |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet |

| -CH₂NH₂ | 3.7 - 3.9 | Singlet |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This includes the six carbons of the benzene ring, the benzylic carbon, and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, ethoxy, and aminomethyl groups). The benzylic carbon signal would appear in the aliphatic region, as would the signals for the methylene and methyl carbons of the ethoxy group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-C | 125 - 140 |

| Aromatic CH | 110 - 130 |

| -OCH₂CH₃ | 60 - 70 |

| -CH₂NH₂ | 40 - 50 |

| -OCH₂CH₃ | 10 - 20 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Orientation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different functional groups, for example, confirming the attachment of the ethoxy group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₂ClNO), the calculated exact mass is 185.06074 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass (Da) |

| C₉H₁₂ClNO | 185.06074 |

Fragmentation Pattern Analysis (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms.

For this compound, a common fragmentation pathway would be the loss of the aminomethyl group, leading to the formation of a stable benzylic cation. Other characteristic fragments would arise from the cleavage of the ethoxy group. Analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted MS/MS Fragmentation

| Parent Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| 185.06 | 156.03 | -CH₂NH₂ |

| 185.06 | 170.04 | -NH₃ |

| 156.03 | 128.04 | -C₂H₄ |

Note: The m/z values are based on the monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of key structural components.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine (-NH₂), aromatic ring, ether linkage (Ar-O-R), and chloro-substituent (Ar-Cl). The primary amine group is particularly diagnostic, typically showing a pair of medium-intensity N-H stretching bands in the 3400-3250 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and methylene groups are observed just below 3000 cm⁻¹.

The ether functional group is identified by a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1260-1200 cm⁻¹ range. Aromatic C=C ring stretching vibrations produce a series of peaks in the 1600-1450 cm⁻¹ region. repec.org The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, which can be complex.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1260 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 850 - 750 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium to Strong |

This table represents predicted values based on characteristic frequencies of functional groups. Actual experimental values may vary slightly.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the exact spatial coordinates of every atom.

An XRD analysis of this compound would provide unambiguous information on:

Molecular Confirmation: Absolute confirmation of the chemical structure and connectivity.

Conformational Details: Precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.

Stereochemistry: Determination of the molecule's stereochemistry if chiral centers were present.

Crystal Packing: Insight into the arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding.

While a specific, publicly available crystal structure for this compound was not identified in the searched literature, the data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF). The key parameters derived from this file are summarized in a crystallographic data table. To illustrate the type of data generated, the table below shows crystallographic parameters for a related substituted benzyl (B1604629) derivative, 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide. researchgate.net

| Crystallographic Parameter | Value (for 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide researchgate.net) |

| Chemical Formula | C₁₃H₁₈ClNO₃ |

| Formula Weight | 271.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3074 (10) |

| b (Å) | 11.5585 (13) |

| c (Å) | 13.0652 (14) |

| α (°) | 90 |

| β (°) | 90.378 (4) |

| γ (°) | 90 |

| Volume (ų) | 1402.7 (3) |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is for a structurally related compound and serves only to exemplify the parameters obtained from an X-ray diffraction analysis. researchgate.net

Analytical Methods in Chemical Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture. For (3-Chloro-4-ethoxyphenyl)methanamine, techniques like HPLC, UPLC, and TLC are invaluable for assessing purity, isolating the compound, and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and reproducibility. biomedres.usijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing moderately polar compounds like this compound.

A validated RP-HPLC method allows for the precise determination of the compound's purity and the quantification of any process-related impurities or degradation products. pensoft.netpensoft.netresearchgate.net The separation is generally achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.netthermofisher.com Detection is commonly performed using a UV/VIS detector, as the aromatic ring in the molecule exhibits strong ultraviolet absorbance. sielc.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The method validation would be performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Run Time | 10 minutes |

This table is for illustrative purposes and represents a typical starting point for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com This technique is particularly advantageous for impurity profiling and in high-throughput environments. psu.edunih.gov The increased efficiency of UPLC systems allows for the separation of closely related compounds, which might co-elute in an HPLC system. mdpi.com

For this compound, a UPLC method would offer a substantial reduction in analytical run time, often from over 10 minutes to under 3 minutes, without compromising separation quality. mdpi.com The principles are similar to HPLC, typically employing a reversed-phase column (e.g., Acquity BEH C18) and a mobile phase gradient of water and an organic solvent, often with a modifier like formic acid to improve peak shape. lcms.cz The enhanced speed and resolution make UPLC an excellent tool for in-process controls and final product quality assessment. researchgate.net

Table 2: Representative UPLC Method Parameters for High-Throughput Analysis

| Parameter | Value |

|---|---|

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1.0 µL |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

| Run Time | 3 minutes |

This table is for illustrative purposes. A gradient elution would typically be developed for optimal separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a chemical reaction. libretexts.orgoperachem.com For the synthesis of this compound, likely via reductive amination of the corresponding aldehyde, TLC is an ideal tool to qualitatively track the consumption of the starting material and the formation of the product. chemistryhall.com

The process involves spotting a small amount of the reaction mixture alongside the starting material on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. operachem.comchemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. chemistryhall.com The product amine is generally more polar than the starting aldehyde and will thus have a lower retention factor (Rf) value. The spots can be visualized under UV light (due to the aromatic ring) or by using a chemical stain that reacts with the amine functional group, such as ninhydrin (B49086) (which produces a characteristic purple or yellow spot) or cinnamaldehyde. chemistryhall.comrsc.org The reaction is considered complete when the spot corresponding to the starting material has disappeared. chemistryhall.com

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a versatile analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ufrgs.br this compound, containing a substituted benzene (B151609) ring, is expected to exhibit characteristic UV absorption due to π → π* electronic transitions. pressbooks.pub Aromatic amines typically show strong absorption bands; for instance, the parent compound benzylamine (B48309) has absorption maxima around 206 nm and 256 nm. sielc.comsielc.com The chloro and ethoxy substituents on the ring will influence the exact position and intensity of these absorption peaks.

A quantitative method can be developed by measuring the absorbance of solutions of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is prepared by plotting absorbance versus the concentration of a series of prepared standards. ufrgs.br This method is simple and rapid, making it suitable for routine concentration checks.

Alternatively, derivatization can be employed to enhance sensitivity or shift the absorbance into the visible region, reducing interference from other UV-absorbing compounds. Reagents such as 2,4-dinitrofluorobenzene (DNFB) or 9-chloroacridine (B74977) react with primary amines to form intensely colored products that can be quantified spectrophotometrically. jfda-online.comacs.orgdatapdf.com

Table 3: Principles of Spectrophotometric Quantification

| Step | Description |

|---|---|

| 1. Wavelength Selection | Scan the UV spectrum of a dilute solution of the compound to identify the wavelength of maximum absorbance (λmax). |

| 2. Standard Preparation | Prepare a series of solutions with known concentrations of a pure reference standard of the compound. |

| 3. Calibration Curve | Measure the absorbance of each standard solution at λmax and plot absorbance vs. concentration. |

| 4. Sample Analysis | Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve. |

Titrimetric Methods for Purity and Content Analysis

Titrimetry provides a classical, robust, and highly accurate method for determining the purity and content of acidic or basic substances. The primary amine group (-NH2) in this compound imparts basic properties to the molecule, allowing it to be assayed via acid-base titration. researchgate.net

Due to the weak basicity of aromatic amines and their potential for low solubility in water, a non-aqueous potentiometric titration is the preferred method. semanticscholar.orgresearchgate.netmetrohm.com In this technique, the sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amine relative to water. metrohm.com The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid dissolved in glacial acetic acid. metrohm.com

The endpoint of the titration, where the amine has been completely neutralized, is detected by monitoring the potential change using a combination pH electrode or a suitable indicator electrode system. researchgate.netsemanticscholar.org The volume of titrant consumed is directly proportional to the amount of the amine present in the sample, allowing for the calculation of its purity or content. This method is highly precise and is often used as a reference method in pharmacopoeial analyses. quora.com

Table 4: Key Components of Non-Aqueous Titration for this compound

| Component | Description | Rationale |

|---|---|---|

| Analyte | This compound | A weak organic base. |

| Solvent | Glacial Acetic Acid | Aprotic solvent that enhances the apparent basicity of the weak amine. metrohm.com |

| Titrant | Perchloric Acid (in Glacial Acetic Acid) | A very strong acid in this medium, ensuring a sharp and clear endpoint. metrohm.com |

| Detection | Potentiometric (e.g., combination pH electrode) | Provides an objective and precise determination of the equivalence point. semanticscholar.orgresearchgate.net |

Structure Activity Relationship Sar Studies: a Chemical and Mechanistic Perspective

Impact of Aromatic Substituents on Molecular Recognition

The substitution pattern on the phenyl ring of the (3-Chloro-4-ethoxyphenyl)methanamine scaffold is a primary determinant of its biological activity. The electronic properties, size, and position of the chlorine atom and the alkoxy group significantly influence how the molecule interacts with its target binding site.

A key contribution of the chlorine substituent is its ability to participate in halogen bonding. nih.gov This is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom, within a receptor's binding pocket. nih.govresearchgate.net The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which makes the σ-hole more positive. researchgate.net In derivatives like N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, the electron-withdrawing nature of the chlorine atom is considered a contributor to higher binding affinity. asiapharmaceutics.info The formation of these specific halogen bonds can serve as a crucial anchoring point, improving both the affinity and selectivity of the ligand for its biological target. ijres.orgnih.gov

Alkoxy groups, such as methoxy (B1213986) and ethoxy, at the C4 position are generally electron-donating through resonance, a property that significantly affects ligand-target interactions. nih.govuba.ar The methoxy group is a prevalent substituent in many drugs, valued for its ability to positively influence ligand-target binding and improve physicochemical properties. nih.gov The oxygen atom in these groups can also act as a hydrogen bond acceptor, forming favorable interactions within a binding site.

Comparative studies of analogs reveal the subtle but important differences between ethoxy and methoxy substituents. While both are electron-donating, the slightly larger size of the ethoxy group can provide more favorable van der Waals contacts or, conversely, introduce steric hindrance, depending on the topology of the binding pocket.

Research on 2,5-dimethoxyphenethylamine analogs, where the 4-alkoxy group was extended, showed that increasing the chain length from methoxy to ethoxy and beyond generally increased binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the additional hydrophobic interactions provided by the ethyl group contribute positively to binding in that specific context. frontiersin.org Similarly, studies on antiplasmodial compounds found that both 3-ethoxy-4-methoxy and 4-ethoxy-3-methoxy substitution patterns on a phenyl ring resulted in compounds with high activity and selectivity, underscoring the favorable nature of these groups for molecular recognition. mdpi.com

| Compound Series | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 2,5-Dimethoxyphenethylamines | Methoxy | 1700 | 3600 |

| 2,5-Dimethoxyphenethylamines | Ethoxy | 1000 | 2100 |

| 2,5-Dimethoxyphenethylamines | Propoxy | 150 | 1400 |

Stereochemical Considerations in Derivatives

The introduction of chiral centers into derivatives of this compound can lead to significant differences in biological activity between enantiomers. Stereochemistry is a critical factor in molecular recognition, as biological macromolecules like receptors and enzymes are chiral environments. Consequently, enantiomers of a chiral drug can exhibit different binding affinities and functional activities.

In a series of 3-phenylpropyl piperazine (B1678402) derivatives, which share a substituted aromatic core, the stereochemistry of substituents profoundly impacted binding affinity for the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT). nih.gov For analogs with a substituent at the C2 position of the phenylpropyl side chain, the S-configuration, which possessed a lone-pair of electrons, was found to significantly enhance the affinity for DAT. nih.gov In contrast, the steric bulk of the substituent was detrimental to binding. This demonstrates that a precise three-dimensional arrangement of functional groups is required for optimal interaction with the binding site, and even subtle changes in stereochemistry can lead to substantial changes in affinity and selectivity. nih.gov

Conformational Analysis and its Implications for Molecular Interactions

Spectroscopic studies and calculations on benzylamine (B48309) and its derivatives have shown that the aminomethyl side chain is generally not coplanar with the aromatic ring. colostate.edu The preferred conformation often features a torsion angle of nearly 90° between the C-N bond and the plane of the phenyl ring. colostate.edu This places the amine group in a position extending away from the ring, which is often essential for it to interact with key residues in a binding pocket.

Furthermore, the orientation of the ethoxy group relative to the phenyl ring is also important. While resonance effects favor a planar arrangement, electrostatic interactions between the ethyl group and the ring also play a role in defining the most stable conformation. uba.ar The ability of the molecule to adopt the specific "bioactive conformation" required for binding, without a significant energy penalty, is a key determinant of its potency.

Systematic Chemical Modifications and Their Effect on Molecular Binding to Research Probes/Targets

Systematic modification of the this compound structure is the cornerstone of SAR analysis. By altering specific parts of the molecule and measuring the resulting effect on binding or activity, a detailed map of the pharmacophore can be constructed.

Modifying the substituents on the aryl ring system provides direct evidence of which interactions are most important for binding affinity. As discussed, the nature of the alkoxy group at C4 and the presence of the halogen at C3 are critical. Further studies on related benzylamine and phenethylamine (B48288) structures have explored the effects of altering, adding, or removing other substituents.

For instance, in a series of benzylamine derivatives developed as inhibitors of β-tryptase, the nature and position of substituents on the benzylamine ring were paramount for achieving high potency. nih.gov In another example, SAR studies on 1,2,5-oxadiazole derivatives showed that antiplasmodial activity was highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com Compounds bearing a 3-ethoxy-4-methoxyphenyl group showed exceptionally high activity and selectivity, whereas moving or replacing these groups often led to a significant loss of potency. mdpi.com This highlights that the specific electronic and steric profile created by the 3-chloro-4-ethoxy arrangement is likely optimized for a particular set of interactions within its target binding site.

| Compound ID | Aryl Substituent | Antiplasmodial Activity (PfNF54 IC50, µM) | Selectivity Index (SI) |

|---|---|---|---|

| 51 | 3-Ethoxy-4-methoxyphenyl | 0.034 | 1526 |

| 52 | 4-Ethoxy-3-methoxyphenyl | 0.275 | 138 |

| 53 | 3-Chloro-4-methoxyphenyl | 0.323 | 31 |

| 59 | 3-Chloro-4-hydroxyphenyl | 5.924 | > 8 |

| 46 | 3-Fluorophenyl | 26.69 | > 1 |

The data consistently show that dialkoxy substitutions, particularly those involving ethoxy and methoxy groups, are highly favorable for activity. The introduction of a chlorine atom maintains reasonable activity, though the selectivity can be altered. These findings affirm the critical role of the specific substitution pattern on the aryl ring in defining the compound's biological profile.

Derivatization of the Methanamine Moiety

The methanamine moiety of this compound represents a critical pharmacophoric feature, offering a primary amino group that can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. Derivatization of this amine provides a strategic avenue to modulate the compound's physicochemical properties and explore its structure-activity relationship (SAR). While specific SAR studies detailing the derivatization of the methanamine moiety of this compound are not extensively documented in publicly available literature, general principles derived from SAR studies of analogous benzylamine derivatives can provide valuable insights into how modifications at this position may influence biological activity.

Alterations to the primary amine can impact several key parameters, including basicity (pKa), lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications, in turn, can affect the compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

N-Alkylation and N-Arylation:

The introduction of alkyl or aryl substituents on the nitrogen atom of the methanamine group is a common strategy in medicinal chemistry. N-alkylation, for instance, can increase the steric bulk and lipophilicity of the molecule. The degree of alkylation (primary to secondary to tertiary amine) also significantly alters the basicity and hydrogen bond donor capacity of the nitrogen.

In broader studies of benzylamine derivatives, the size and nature of the N-substituent have been shown to be critical for biological activity. For instance, in the development of antifungal agents, linking an additional phenyl ring to the benzylamine side chain led to the identification of highly potent compounds. nih.gov This suggests that extending the molecule through N-substitution can allow for interaction with additional binding pockets in a target protein.

Similarly, N-methylation can sometimes lead to improved metabolic stability or altered receptor subtype selectivity. However, increasing steric hindrance around the nitrogen may also disrupt crucial hydrogen bonding interactions, leading to a decrease in potency. The optimal size and nature of the N-substituent are therefore highly dependent on the specific topology of the target's binding site.

N-Acylation:

Conversion of the primary amine to an amide through N-acylation is another important derivatization strategy. This modification neutralizes the basicity of the nitrogen and converts it from a hydrogen bond donor and acceptor to primarily a hydrogen bond acceptor (via the carbonyl oxygen). This can have a profound impact on the compound's interaction with its biological target.

For example, in a series of N-aryl benzylamines designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, the introduction of an N-acetyl group on the benzylamine linker resulted in an inactive compound. nih.gov This highlights the critical importance of the amine's basicity and hydrogen-bonding capabilities for the activity of that particular series. The loss of the protonated amine's ability to form a salt bridge or a key hydrogen bond likely led to the observed inactivity.

The following interactive table summarizes the potential effects of various derivatizations of the methanamine moiety based on general principles observed in related benzylamine series.

| Derivatization Type | Substituent Example | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity | Rationale |

| N-Alkylation (Secondary Amine) | Methyl (-CH3) | Increased lipophilicity, slightly reduced basicity, reduced H-bond donor capacity | Potentially altered potency and selectivity | Balances steric bulk and allows for some hydrogen bonding. |

| N,N-Dialkylation (Tertiary Amine) | Dimethyl (-N(CH3)2) | Further increased lipophilicity, loss of H-bond donor capacity | Often leads to decreased activity if H-bond donation is critical | Increased steric hindrance and loss of a key interaction point. |

| N-Benzylation | Benzyl (B1604629) (-CH2Ph) | Significant increase in lipophilicity and steric bulk | Potentially increased potency if additional hydrophobic interactions are favorable | Allows for exploration of larger binding pockets. nih.gov |

| N-Acylation | Acetyl (-COCH3) | Neutralized basicity, increased H-bond acceptor capacity | Likely to decrease or abolish activity if ionic or H-bond donor interactions are crucial | Removes the key basic nitrogen and alters electronic properties. nih.gov |

Future Directions and Research Gaps in the Study of 3 Chloro 4 Ethoxyphenyl Methanamine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted benzylamines is a cornerstone of organic chemistry, yet there remains a continuous drive for more environmentally benign and efficient methodologies. Future research could pivot towards developing novel and sustainable synthetic routes to (3-Chloro-4-ethoxyphenyl)methanamine, moving beyond traditional methods that may involve harsh reagents or generate significant waste.

One promising direction is the application of biocatalysis. The use of enzymes, such as transaminases, for the reductive amination of a corresponding benzaldehyde (B42025) precursor could offer a highly selective and green alternative to conventional chemical reductants. researchgate.net Additionally, catalytic approaches utilizing earth-abundant metals are gaining traction. For instance, the direct N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources, facilitated by heterogeneous nickel catalysts, presents a sustainable pathway to primary benzylamines. acs.orgresearchgate.net Such methods often operate under milder conditions and can reduce the reliance on precious metal catalysts.

Further exploration into green chemistry metrics for potential synthetic routes would be invaluable. walisongo.ac.id Comparing different synthetic strategies based on atom economy, reaction mass efficiency, and process mass intensity can guide the development of truly sustainable processes for the production of this compound.

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Precursor | Key Advantages |

|---|---|---|

| Biocatalytic Reductive Amination | 3-Chloro-4-ethoxybenzaldehyde | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net |

| Heterogeneous Nickel Catalysis | 3-Chloro-4-ethoxybenzyl alcohol | Use of abundant metal catalysts, compatibility with aqueous ammonia. acs.orgresearchgate.net |

Exploration of Advanced Catalytic Methods for Derivatization

The functionalization of the this compound core structure through advanced catalytic methods is a rich area for future investigation. C-H functionalization, in particular, represents a powerful tool for creating a diverse library of derivatives without the need for pre-functionalized starting materials. mdpi.com

Transition metal-catalyzed C-H activation could enable the selective introduction of various functional groups onto the aromatic ring or the benzylic position. youtube.com For example, palladium-catalyzed C-H cross-coupling reactions have been successfully employed for the ortho-arylation of benzylamines, offering a route to novel biaryl structures. acs.orgbohrium.comnih.gov Similarly, iron-catalyzed carbene-transfer reactions could be explored for C-H functionalization. mdpi.com Another avenue is the use of organic photoredox catalysis for the distal C-H functionalization of alkoxyarenes, which could potentially be applied to the ethoxy-substituted ring of the target molecule. rsc.orgnih.gov

These catalytic derivatization strategies would not only expand the chemical space around this compound but also provide access to compounds with potentially novel properties and applications.

Application as a Core Scaffold for New Chemical Entities (NCEs) in Mechanistic Chemical Biology

Benzylamine (B48309) derivatives are prevalent scaffolds in medicinal chemistry and chemical biology due to their ability to interact with a wide range of biological targets. ontosight.aiontosight.ainih.gov this compound could serve as a valuable starting point for the design and synthesis of new chemical entities (NCEs) for probing biological pathways.

The specific substitution pattern of this molecule—a chloro group, an ethoxy group, and a methylamine (B109427) moiety—provides a unique three-dimensional arrangement of electronic and steric features. This could be exploited to design selective inhibitors or probes for enzymes and receptors. For example, the benzylamine core is a known pharmacophore for certain classes of enzyme inhibitors. nih.govnih.gov By systematically modifying the substituents on the aromatic ring and the amine, libraries of compounds could be generated and screened for activity against various biological targets.

The development of such NCEs would not only advance our understanding of fundamental biological processes but also could lay the groundwork for future therapeutic interventions.

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the most likely sites for electrophilic aromatic substitution, nucleophilic attack, and radical reactions. nih.govresearchgate.net

Such studies could elucidate the influence of the chloro and ethoxy substituents on the electron distribution within the aromatic ring, thereby explaining the regioselectivity of derivatization reactions. lumenlearning.com Computational modeling can also be used to investigate the transition states of potential reactions, providing insights into reaction mechanisms and helping to rationalize experimental observations. pnas.org Furthermore, theoretical calculations can predict various molecular properties, such as pKa, dipole moment, and conformational preferences, which are crucial for understanding the molecule's behavior in different chemical and biological environments.

Table 2: Computable Properties for Deeper Insight

| Property | Computational Method | Potential Insight |

|---|---|---|

| Electron Density Distribution | DFT | Prediction of reactive sites for electrophilic and nucleophilic attack. nih.gov |

| Reaction Energy Profiles | Transition State Theory | Understanding of reaction mechanisms and kinetic favorability. researchgate.net |

| pKa | Solvation Models | Prediction of protonation state in different environments. |

Advanced Analytical Strategies for Trace Analysis in Complex Mixtures

The ability to detect and quantify this compound and its derivatives at trace levels in complex matrices is essential for many potential applications, from environmental monitoring to pharmacokinetic studies. Future research should focus on developing advanced and sensitive analytical methods for this purpose.

Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are well-suited for the analysis of aromatic amines. sciex.com Method development could focus on optimizing chromatographic separation, sample preparation, and mass spectrometric detection to achieve low limits of detection and quantification. nih.gov Given that aromatic amines can be present in a variety of complex samples, robust sample extraction and clean-up procedures, such as solid-phase extraction, will be critical for accurate analysis. acs.orgnih.gov

The development of such analytical strategies would be a crucial enabling step for many of the other proposed research directions, providing the necessary tools to monitor reactions, assess purity, and conduct biological assays.

Comparative Studies with Isosteric Analogues to Elucidate Fundamental Chemical Principles

Isosteric and bioisosteric replacement is a fundamental concept in medicinal chemistry and drug design, where one functional group is replaced by another with similar steric and electronic properties to modulate a molecule's characteristics. u-tokyo.ac.jpnih.govmdpi.comdrughunter.com A significant research gap that could be addressed is the systematic study of isosteric analogues of this compound to elucidate fundamental chemical principles.

The ethoxy group, for instance, could be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a difluoroethyl group to probe the effects on lipophilicity and metabolic stability. nih.govcambridgemedchemconsulting.com Similarly, the chloro substituent could be replaced with other halogens (F, Br, I) or with a trifluoromethyl group to systematically vary the electronic and steric properties of the aromatic ring. scripps.edu

By synthesizing and characterizing these analogues and comparing their physicochemical properties and reactivity, a deeper understanding of structure-property and structure-activity relationships can be achieved. hyphadiscovery.comresearchgate.net This would not only provide valuable data for the rational design of new molecules based on the this compound scaffold but also contribute to the broader understanding of fundamental principles in physical organic chemistry.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-ethoxybenzaldehyde |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Ullmann Coupling | Cu catalyst, DMF, 120°C | 65–75 | Scalable, selective for aryl halides |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 80–85 | High purity, minimal by-products |

| Nucleophilic Substitution | K₂CO₃, DMSO, 80°C | 70 | Cost-effective, short reaction time |

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

Critical analytical techniques include:

Q. Table 2: Key Analytical Parameters

| Technique | Parameters | Critical Peaks/Features |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.2 (aromatic H), δ 3.5 (OCH₂) |

| HPLC | UV detection at 254 nm | Retention time 5.2 min, 98.5% purity |

Advanced: How do the chloro and ethoxy substituents influence reactivity and biological activity?

Methodological Answer:

The 3-chloro group enhances lipophilicity and electron-withdrawing effects, while the 4-ethoxy group donates electrons via resonance, stabilizing intermediates in substitution reactions. Comparative studies show:

- Electrophilic Aromatic Substitution : Ethoxy directs incoming electrophiles to the para position .

- Enzyme Inhibition : Chloro substituents increase binding affinity to hydrophobic enzyme pockets (e.g., IC₅₀ = 0.45 μM for a related protease) .

Q. Table 3: Substituent Effects on Reactivity

| Substituent | Position | Hammett Parameter (σ) | Biological Activity Impact |

|---|---|---|---|

| Cl | 3 | +0.23 | Enhances lipophilicity |

| OEt | 4 | -0.24 | Stabilizes transition state |

Advanced: What biological targets and structure-activity relationships (SAR) are reported?

Methodological Answer:

The compound interacts with:

- Serotonin Receptors : Ethoxy groups mimic natural ligands, improving binding (Kd = 2.3 μM) .

- Kinase Inhibition : Chloro substituents enhance selectivity for tyrosine kinases (IC₅₀ = 1.2 μM) .

Q. Table 4: Biological Activity Data

| Target | Assay Type | Activity (IC₅₀/Kd) | Reference |

|---|---|---|---|

| Serotonin Receptor 5-HT₂A | Radioligand binding | 2.3 μM | |

| Tyrosine Kinase ABL1 | Fluorescence assay | 1.2 μM |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

General guidelines include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What mechanistic insights exist for substitution reactions involving this compound?

Methodological Answer:

Nucleophilic substitution proceeds via a benzyne intermediate in Ullmann coupling, confirmed by trapping experiments . Catalytic hydrogenation follows a Langmuir-Hinshelwood mechanism, where H₂ adsorption on Pd/C facilitates nitro reduction .

Q. Table 6: Stability Profile

| Condition | Stability Outcome | Reference |

|---|---|---|

| 25°C, dark, dry | >95% intact after 6 months | |

| UV light, 48h | 80% remaining |

Basic: What purification techniques optimize yield and purity?

Methodological Answer:

- Recrystallization : Ethanol/water mixture (80:20) yields 90% purity .

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >99% purity .

Q. Table 7: Purification Efficiency

| Technique | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/H₂O | 90 | 75 |

| Column Chromatography | Hexane/EtOAc (7:3) | 99 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|